1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one
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Overview
Description
1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-methylpiperidin-2-one with piperidin-3-ylmethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-2-one: A simpler derivative lacking the piperidin-3-ylmethylamino group.
Piperidin-3-ylmethylamine: A compound with a similar structure but without the 1-methylpiperidin-2-one moiety.
N-Methylpiperidine: Another related compound with different substitution patterns on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3O |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-methyl-5-(piperidin-3-ylmethylamino)piperidin-2-one |
InChI |
InChI=1S/C12H23N3O/c1-15-9-11(4-5-12(15)16)14-8-10-3-2-6-13-7-10/h10-11,13-14H,2-9H2,1H3 |
InChI Key |
UHJJZEOOQIQQMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1=O)NCC2CCCNC2 |
Origin of Product |
United States |
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